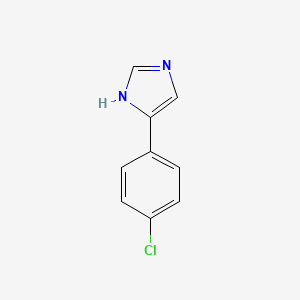

4-(4-Chlorophenyl)-1H-imidazole

Vue d'ensemble

Description

Le 4-(4-Chlorophényl)imidazole est un composé organique appartenant à la classe des phénylimidazoles. Il se compose d’un cycle benzénique lié à un cycle imidazole par une liaison carbone-carbone. Ce composé est connu pour ses applications diverses dans différents domaines, y compris la chimie, la biologie, la médecine et l’industrie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 4-(4-Chlorophényl)imidazole peut être réalisée par différentes méthodes. Une approche courante implique la cyclisation d’amido-nitriles en présence de catalyseurs au nickel. Cette méthode permet la formation de disubstitués imidazoles sous des conditions réactionnelles douces, ce qui la rend appropriée pour l’inclusion de divers groupes fonctionnels .

Méthodes de production industrielle : La production industrielle du 4-(4-Chlorophényl)imidazole implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. L’utilisation d’oxygène moléculaire pour la condensation oxydative de cétones et d’amidines est l’une de ces méthodes qui aurait produit des tri-substitués imidazol-4-ones avec de bons rendements .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-(4-Chlorophényl)imidazole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.

Substitution : Il peut subir des réactions de substitution où l’atome de chlore est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent l’oxygène moléculaire et d’autres peroxydes.

Réduction : Des agents réducteurs tels que l’hydrogène gazeux ou les hydrures métalliques sont utilisés.

Substitution : Les réactions d’échange d’halogène utilisent souvent des réactifs comme l’iodure de sodium dans l’acétone.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers imidazoles substitués .

4. Applications de la recherche scientifique

Le 4-(4-Chlorophényl)imidazole a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et antifongiques.

Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.

Industrie : Il est utilisé dans la production de produits pharmaceutiques, d’agrochimiques et d’autres produits industriels

Applications De Recherche Scientifique

Pharmaceutical Development

Overview:

4-(4-Chlorophenyl)-1H-imidazole serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives have shown potential in developing antifungal and antibacterial agents.

Key Findings:

- Antifungal Activity: Research indicates that imidazole derivatives exhibit potent antifungal properties, making them valuable in treating fungal infections .

- Antibacterial Properties: The compound has been explored for its effectiveness against various bacterial strains, contributing to the development of new antibiotics .

Case Study:

A study highlighted the synthesis of imidazole derivatives that demonstrated significant inhibitory effects on bacterial growth, suggesting their potential as new therapeutic agents against resistant strains .

Agricultural Chemicals

Overview:

In agriculture, this compound is utilized in formulating agrochemicals aimed at pest control and crop protection.

Key Findings:

- Pesticidal Efficacy: Compounds derived from this compound have been shown to effectively control pest populations, thereby enhancing agricultural productivity .

- Environmental Safety: The development of these agrochemicals focuses on minimizing environmental impact while maximizing efficacy against pests .

Data Table: Pesticidal Activity of this compound Derivatives

Biochemical Research

Overview:

This compound plays a significant role in biochemical studies, particularly related to enzyme inhibition and receptor binding.

Key Findings:

- Enzyme Inhibition: Research has demonstrated that this compound can inhibit specific enzymes involved in disease pathways, which is crucial for understanding disease mechanisms .

- Receptor Binding Studies: The compound has been used to study interactions with various biological receptors, providing insights into drug design and efficacy .

Case Study:

A detailed investigation into the inhibitory effects of imidazole derivatives on leukotriene biosynthesis revealed their potential as therapeutic leads for inflammatory diseases .

Material Science

Overview:

In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings.

Key Findings:

- Durability and Resistance: Research indicates that materials incorporating this compound exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

- Nanomaterials Development: The compound's properties are being investigated for use in nanotechnology applications, particularly in creating functional nanomaterials .

Analytical Chemistry

Overview:

The compound is employed as a standard in analytical methods, aiding in the detection and quantification of similar compounds.

Key Findings:

- Quality Control Applications: Its use in analytical chemistry is crucial for ensuring the quality and safety of pharmaceutical products by providing reliable standards for comparison .

- Method Development: Innovative analytical techniques utilizing this compound have been developed to enhance detection sensitivity and specificity in complex mixtures .

Mécanisme D'action

Le mécanisme d’action du 4-(4-Chlorophényl)imidazole implique son interaction avec des cibles moléculaires spécifiques. Une cible connue est l’enzyme cytochrome P450 2B6, où le composé agit comme un inhibiteur. Cette interaction affecte l’activité de l’enzyme, ce qui conduit à divers effets biologiques .

Composés similaires :

- 4-Phénylimidazole

- 5-Phénylimidazole

- Composés hétérocycliques monocycliques aromatiques

Comparaison : Le 4-(4-Chlorophényl)imidazole est unique en raison de la présence de l’atome de chlore sur le cycle phényle, ce qui lui confère des propriétés chimiques et biologiques distinctes.

Comparaison Avec Des Composés Similaires

- 4-Phenylimidazole

- 5-Phenylimidazole

- Aromatic heteromonocyclic compounds

Comparison: 4-(4-Chlorophenyl)Imidazole is unique due to the presence of the chlorine atom on the phenyl ring, which imparts distinct chemical and biological properties.

Activité Biologique

4-(4-Chlorophenyl)-1H-imidazole is an organic compound belonging to the imidazole class, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to the imidazole ring, which significantly influences its biological activity. The presence of both the imidazole and chlorophenyl groups allows for unique interactions with biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity . Studies indicate its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. For instance, a study highlighted its ability to inhibit bacterial growth in vitro, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, including liver carcinoma (HEPG2-1) cells. The structure-activity relationship (SAR) studies reveal that modifications in the imidazole structure can enhance its cytotoxic effects . The IC50 values for various derivatives indicate varying degrees of potency, with some compounds showing comparable efficacy to established chemotherapeutics like doxorubicin.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes, such as cytochrome P450. This inhibition can alter metabolic pathways and enhance the therapeutic efficacy of co-administered drugs . Additionally, it has shown promise in inhibiting the SARS-CoV-2 3CLpro enzyme, with reported IC50 values ranging from 7.4 to 12.6 µM against different viral variants .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The thiol group present in some derivatives can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition.

- Metal Coordination : The imidazole ring can coordinate with metal ions, affecting metalloprotein functions and modulating various biochemical pathways .

Table 1: Summary of Biological Activities and IC50 Values

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKIFCXVRCGAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332284 | |

| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35512-29-9 | |

| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.